

# Unraveling Chaetosemin J: A Technical Guide to its Spectroscopic Data Analysis

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## Compound of Interest

Compound Name: *Chaetosemin J*

Cat. No.: *B12408895*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Chaetosemin J**, a polyketide metabolite isolated from the fungus *Chaetomium seminudum*. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data instrumental in its structure elucidation, alongside the experimental protocols utilized for data acquisition.

## Spectroscopic Data Analysis

The structural determination of **Chaetosemin J** was accomplished through a comprehensive analysis of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, in conjunction with high-resolution mass spectrometry.

## Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of **Chaetosemin J**.

Ion	Calculated m/z	Found m/z	Molecular Formula
$[\text{M} + \text{H}]^+$	247.0919	247.0917	$\text{C}_{14}\text{H}_{15}\text{O}_4$
$[\text{M} + \text{Na}]^+$	269.0739	269.0735	$\text{C}_{14}\text{H}_{14}\text{NaO}_4$

## Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded in deuterated methanol ( $\text{CD}_3\text{OD}$ ) on a 500 MHz spectrometer. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and referenced to the residual solvent signals, while the coupling constants (J) are in Hertz (Hz).

### $^1\text{H}$ NMR Spectroscopic Data (500 MHz, $\text{CD}_3\text{OD}$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
5	6.09	s	
7	3.61	s	
2'-CH <sub>3</sub>	1.99	s	
3'-CH <sub>3</sub>	1.83	s	
2''	6.06	d	2.1
4''	6.06	d	2.1
6''	6.06	d	2.1

### $^{13}\text{C}$ NMR Spectroscopic Data (125 MHz, $\text{CD}_3\text{OD}$ )

Position	$\delta$ (ppm)	Type
2	166.4	C
3	112.9	C
4	180.2	C
5	101.9	CH
6	164.2	C
7	32.1	CH <sub>2</sub>
8	113.8	C
1'	159.5	C
2', 6'	102.8	CH
3', 5'	159.5	C
4'	107.0	CH
2-CH <sub>3</sub>	9.0	CH <sub>3</sub>
3-CH <sub>3</sub>	20.1	CH <sub>3</sub>

## Experimental Protocols

### Isolation and Purification

**Chaetosemin J** was isolated from the solid fermentation culture of *Chaetomium seminudum*. The culture was extracted with ethyl acetate, and the resulting crude extract was subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.

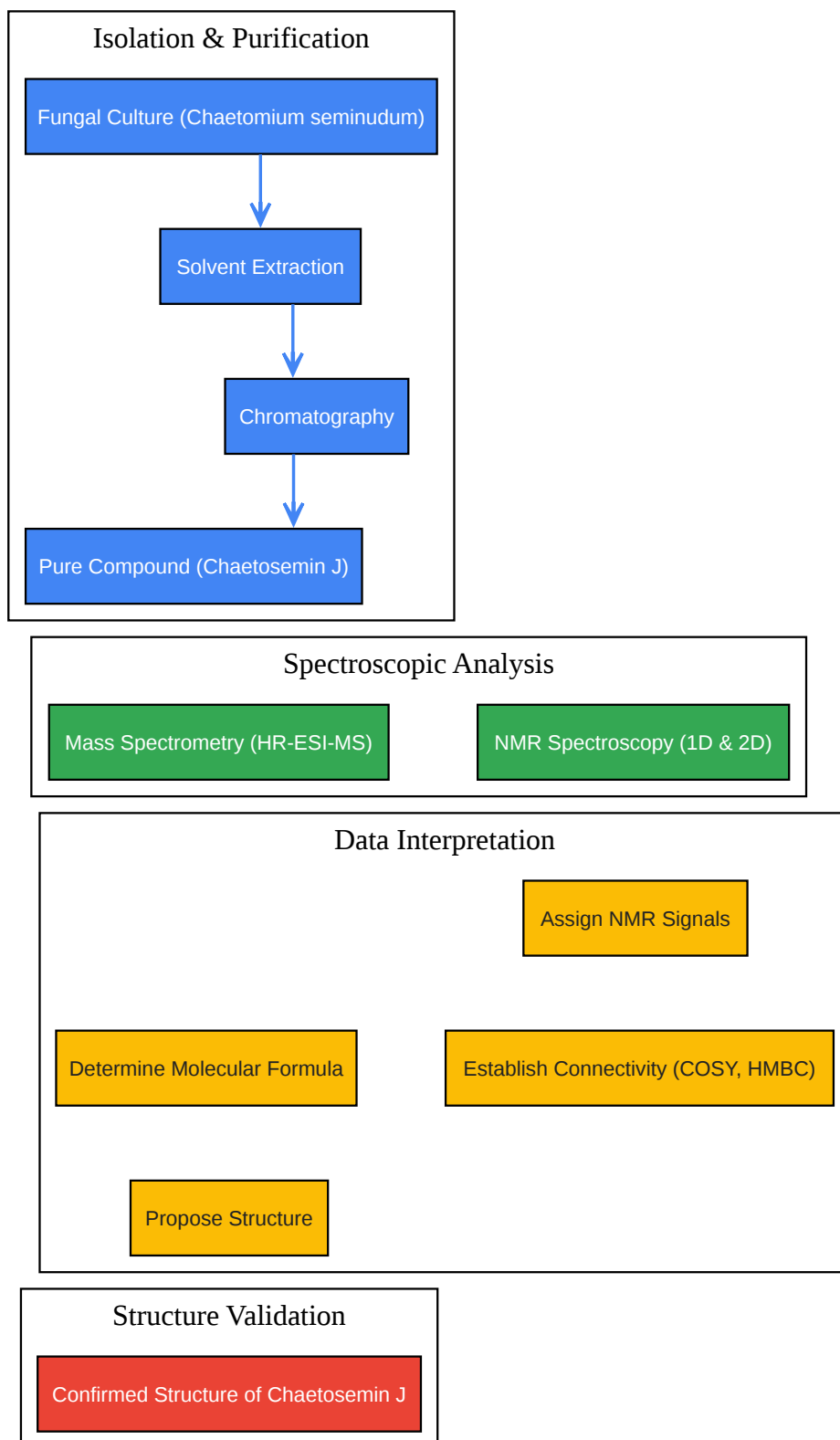
### Spectroscopic Measurements

NMR Spectroscopy: <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AVANCE 500 MHz spectrometer. Samples were dissolved in CD<sub>3</sub>OD. Chemical shifts were referenced to the residual solvent signals ( $\delta$ H 3.31 and  $\delta$ C 49.0 for CD<sub>3</sub>OD).

Mass Spectrometry: High-resolution ESI-MS data were obtained using a Thermo Scientific LTQ Orbitrap XL mass spectrometer.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the structure elucidation of a natural product like **Chaetosemin J** using spectroscopic techniques.



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Workflow for the structure elucidation of **Chaetosemin J**.

This guide provides a foundational understanding of the spectroscopic analysis of **Chaetosemin J**. For further details, researchers are encouraged to consult the primary literature on the isolation and characterization of this compound.

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